N-(Benzyloxycarbonyl)-O-benzyl-L-serine N-(Benzyloxycarbonyl)-O-benzyl-L-serine
Brand Name: Vulcanchem
CAS No.: 20806-43-3
VCID: VC21551555
InChI: InChI=1S/C18H19NO5/c20-17(21)16(13-23-11-14-7-3-1-4-8-14)19-18(22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)
SMILES: C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H19NO5
Molecular Weight: 329.3 g/mol

N-(Benzyloxycarbonyl)-O-benzyl-L-serine

CAS No.: 20806-43-3

Cat. No.: VC21551555

Molecular Formula: C18H19NO5

Molecular Weight: 329.3 g/mol

* For research use only. Not for human or veterinary use.

N-(Benzyloxycarbonyl)-O-benzyl-L-serine - 20806-43-3

Specification

CAS No. 20806-43-3
Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
IUPAC Name 3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C18H19NO5/c20-17(21)16(13-23-11-14-7-3-1-4-8-14)19-18(22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)
Standard InChI Key CYYRLHUAMWRBHC-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structure

N-(Benzyloxycarbonyl)-O-benzyl-L-serine, also known as Z-L-serine benzyl ester or Cbz-L-Ser-OBzl, is a protected amino acid derivative with both the amino group and hydroxyl group modified with protective groups. The compound features a benzyloxycarbonyl (Cbz or Z) group protecting the amine function and a benzyl ether protecting the hydroxyl group of serine. This dual protection strategy makes it especially useful in peptide synthesis where selective reactivity is crucial.

Basic Information

N-(Benzyloxycarbonyl)-O-benzyl-L-serine is identified by the CAS number 21209-51-8 . This compound has a molecular formula of C18H19NO5 and a molecular weight of 329.35 g/mol . The IUPAC name for this compound is benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate . The compound appears as a white to pale yellow solid with specific optical activity, indicating its enantiopurity .

Synonym Diversity

The compound is referenced in scientific literature under various names, reflecting its structural features and functional groups. Common synonyms include:

  • Z-SER-OBZL

  • Z-L-Ser-OBzl

  • Cbz-L-Ser-OBzl

  • Benzyl N-benzyloxycarbonyl-L-serinate

  • L-serine, N-phenylmethoxycarbonyl-, phenylmethyl ester

  • Serine, N-phenylmethoxycarbonyl-, phenylmethyl ester

This diversity of nomenclature reflects the compound's widespread use across different fields of biochemistry and organic synthesis.

Physical and Chemical Properties

N-(Benzyloxycarbonyl)-O-benzyl-L-serine possesses distinctive physical and chemical characteristics that define its behavior in various reaction environments and storage conditions.

Physical Properties

The compound exhibits specific physical properties that aid in its identification and quality assessment. These properties are summarized in the following table:

PropertyValueReference
Physical StateSolid
ColorWhite to Pale Yellow
Melting Point83-86°C
Boiling Point534.5±50.0°C (Predicted)
Density1.253 g/cm³
Optical Activity[α]20/D +5°, c = 1 in chloroform
SolubilitySoluble in chloroform, methanol; slightly soluble in water

Chemical Reactivity

N-(Benzyloxycarbonyl)-O-benzyl-L-serine contains several functional groups that determine its chemical reactivity. The carboxylic acid group remains free and available for peptide bond formation, while both the amino and hydroxyl functionalities are protected. This selective protection pattern enables controlled reactivity in peptide synthesis and other chemical transformations.

The compound has a predicted pKa value of approximately 10.46 , indicating its acidic character due to the free carboxylic acid functionality. This property is important for understanding its behavior in different pH environments and its compatibility with various reaction conditions.

Synthesis Methods

The preparation of N-(Benzyloxycarbonyl)-O-benzyl-L-serine involves a multi-step synthetic route starting from L-serine. The synthesis typically proceeds through protected intermediates to achieve selective modification of the amino acid's functional groups.

Synthetic Route from L-Serine

The synthesis of N-(Benzyloxycarbonyl)-O-benzyl-L-serine can be achieved through a stepwise approach:

  • First, L-serine is protected at the amino group with a benzyloxycarbonyl (Cbz/Z) group.

  • Subsequently, the hydroxyl group is protected with a benzyl group.

A detailed synthetic pathway is outlined below:

N-Protection of L-Serine

The synthesis begins with the protection of the amino group of L-serine using benzyloxycarbonyl protection. This is typically accomplished through reaction with benzyl chloroformate under basic conditions .

N-Cbz-L-Serine has a melting point of 116-119°C and appears as a solid with a density of approximately 1.4 g/cm³ . This intermediate serves as the foundation for further modification.

O-Benzylation of N-Protected Serine

The second key step involves the benzylation of the hydroxyl group of N-Cbz-L-serine. This is typically performed using benzyl bromide in the presence of a base such as sodium hydride in an aprotic solvent like DMF .

According to the reported synthetic procedure: "To the solution of the obtained compound (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), sodium hydride (2.1 g, 88 mmol) was added at 0°C under argon atmosphere. Benzyl bromide (7.5 g, 44 mmol) was added dropwise and stirred at room temperature for 5h."

This reaction selectively alkylates the hydroxyl group of serine while leaving the carboxylic acid functionality intact, yielding N-(benzyloxycarbonyl)-O-benzyl-L-serine with reported yields of approximately 63% .

Applications and Uses

N-(Benzyloxycarbonyl)-O-benzyl-L-serine serves various important functions in biochemical research, pharmaceutical development, and organic synthesis.

Peptide Synthesis

The primary application of N-(Benzyloxycarbonyl)-O-benzyl-L-serine is as a building block in peptide synthesis . The compound's dual protection strategy allows for controlled reactivity in peptide chain assembly:

  • The free carboxylic acid group can participate in peptide bond formation.

  • The protected amino and hydroxyl groups prevent unwanted side reactions.

  • The protecting groups can be selectively removed under different conditions, allowing for orthogonal protection strategies.

This compound is specifically suitable for solution-phase peptide synthesis, as indicated by its reaction suitability profile .

Pharmaceutical Applications

N-(Benzyloxycarbonyl)-O-benzyl-L-serine serves as an important pharmaceutical intermediate in the synthesis of various biologically active compounds . The incorporation of protected serine residues is crucial in the development of:

  • Enzyme inhibitors

  • Peptidomimetics

  • Modified peptide therapeutics

  • Small molecule drugs containing modified amino acid moieties

These applications leverage the compound's chiral nature and functional group arrangement to achieve specific three-dimensional structures required for biological activity.

Research Applications

Beyond its synthetic utility, N-(Benzyloxycarbonyl)-O-benzyl-L-serine is employed as a biochemical reagent in various research contexts . It serves as:

  • A standard for analytical methods

  • A starting material for the preparation of more complex serine derivatives

  • A tool for studying protein structure-function relationships

Its well-defined structure and high purity make it valuable for controlled experiments in biochemical and medicinal chemistry research.

Related Compounds and Comparative Analysis

N-(Benzyloxycarbonyl)-O-benzyl-L-serine belongs to a family of protected amino acid derivatives with various applications in peptide synthesis and pharmaceutical development.

Comparison with N-BOC-O-Benzyl-L-serine

N-BOC-O-Benzyl-L-serine (CAS 23680-31-1) represents an alternative protection strategy for L-serine, featuring a tert-butyloxycarbonyl (BOC) group protecting the amino function instead of the benzyloxycarbonyl (Cbz/Z) group .

Key differences between these compounds include:

  • The BOC group is more acid-labile but more base-stable than the Cbz group.

  • The BOC-protected derivative has a lower melting point (58-60°C) compared to the Cbz-protected compound (83-86°C) .

  • N-BOC-O-Benzyl-L-serine has a molecular formula of C15H21NO5 and a molecular weight of 295.33 g/mol, which is smaller than N-(Benzyloxycarbonyl)-O-benzyl-L-serine .

These differences provide researchers with options for orthogonal protection strategies in complex synthetic schemes.

Comparison with N-Cbz-L-Serine

N-Cbz-L-Serine (CAS 1145-80-8) differs from N-(Benzyloxycarbonyl)-O-benzyl-L-serine in lacking the benzyl protection on the hydroxyl group . This compound has a molecular formula of C11H13NO5 and a molecular weight of 239.225 g/mol .

The presence of the free hydroxyl group in N-Cbz-L-Serine results in:

  • Higher melting point (116-119°C) compared to N-(Benzyloxycarbonyl)-O-benzyl-L-serine (83-86°C) .

  • Different reactivity profile, with the hydroxyl group available for further functionalization.

  • Different solubility characteristics and physical properties.

The hydroxyl-protected derivative (N-(Benzyloxycarbonyl)-O-benzyl-L-serine) offers greater selectivity in peptide synthesis by preventing unwanted side reactions at the serine hydroxyl group.

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